molecular formula C16H16N2O3S B4120680 2-(ethylthio)-N-(2-methyl-4-nitrophenyl)benzamide

2-(ethylthio)-N-(2-methyl-4-nitrophenyl)benzamide

Cat. No. B4120680
M. Wt: 316.4 g/mol
InChI Key: UFWRKDDVKPYIMX-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(2-methyl-4-nitrophenyl)benzamide, also known as ENBDM or NSC 70228, is a chemical compound that has garnered attention in the scientific community due to its potential applications in the field of medicinal chemistry. ENBDM is a small molecule that belongs to the class of benzamides and has a molecular weight of 346.4 g/mol.

Mechanism of Action

The exact mechanism of action of 2-(ethylthio)-N-(2-methyl-4-nitrophenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(ethylthio)-N-(2-methyl-4-nitrophenyl)benzamide has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(ethylthio)-N-(2-methyl-4-nitrophenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. 2-(ethylthio)-N-(2-methyl-4-nitrophenyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(ethylthio)-N-(2-methyl-4-nitrophenyl)benzamide in lab experiments is that it is a small molecule that can be easily synthesized and purified. Another advantage is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it may not be effective against all types of cancer and may have limited efficacy in certain cancer cell lines.

Future Directions

There are several future directions for research on 2-(ethylthio)-N-(2-methyl-4-nitrophenyl)benzamide. One direction is to study its potential applications in combination with other anti-cancer agents. Another direction is to study its potential use in the treatment of other diseases such as neurodegenerative disorders. Further research is needed to fully understand the potential of 2-(ethylthio)-N-(2-methyl-4-nitrophenyl)benzamide in the field of medicinal chemistry.

Scientific Research Applications

2-(ethylthio)-N-(2-methyl-4-nitrophenyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-cancer properties and has been tested against various cancer cell lines such as breast cancer, ovarian cancer, and lung cancer. Studies have also shown that 2-(ethylthio)-N-(2-methyl-4-nitrophenyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

2-ethylsulfanyl-N-(2-methyl-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-3-22-15-7-5-4-6-13(15)16(19)17-14-9-8-12(18(20)21)10-11(14)2/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWRKDDVKPYIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfanyl)-N-(2-methyl-4-nitrophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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